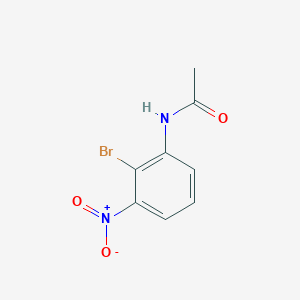
N-(2-bromo-3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-3-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7BrN2O3 It is a derivative of acetamide, where the acetamide group is substituted with a 2-bromo-3-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2-bromo-3-nitrophenyl)acetamide can be synthesized through the acetylation of 2-bromo-3-nitroaniline with acetic anhydride. The reaction typically involves mixing 2-bromo-3-nitroaniline with acetic acid, followed by the slow addition of acetic anhydride. The mixture is then refluxed for about 0.5 hours, allowed to stand for another 0.5 hours, and finally poured into ice water to precipitate the product, which is then recrystallized from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromo-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: 2-bromo-3-aminophenylacetamide.
Hydrolysis: 2-bromo-3-nitroaniline and acetic acid.
Applications De Recherche Scientifique
N-(2-bromo-3-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: It is employed in studies involving enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of N-(2-bromo-3-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine and nitro groups play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-nitrophenyl)acetamide
- N-(2-bromophenyl)acetamide
- N-(4-nitrophenyl)acetamide
Uniqueness
N-(2-bromo-3-nitrophenyl)acetamide is unique due to the presence of both bromine and nitro substituents on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to compounds with only one of these substituents. The bromine atom enhances its reactivity in nucleophilic substitution reactions, while the nitro group influences its electronic properties and potential biological interactions.
Propriétés
Numéro CAS |
35757-22-3 |
|---|---|
Formule moléculaire |
C8H7BrN2O3 |
Poids moléculaire |
259.06 g/mol |
Nom IUPAC |
N-(2-bromo-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)10-6-3-2-4-7(8(6)9)11(13)14/h2-4H,1H3,(H,10,12) |
Clé InChI |
UFJZQUZECTYMIK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Piperidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990885.png)
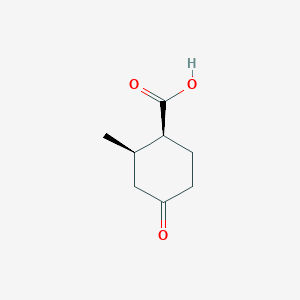
![Methyl (R)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12990898.png)
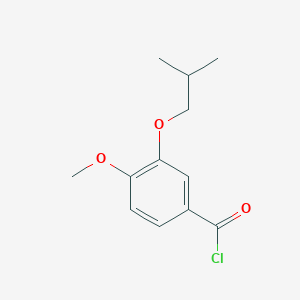

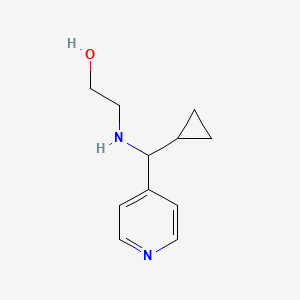

![6-(4-Fluorophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B12990930.png)
![3H-spiro[benzofuran-2,4'-piperidin]-6-ol](/img/structure/B12990932.png)
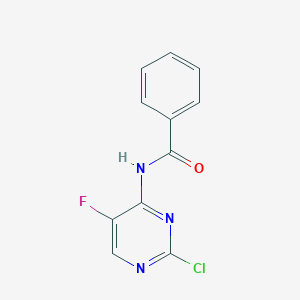
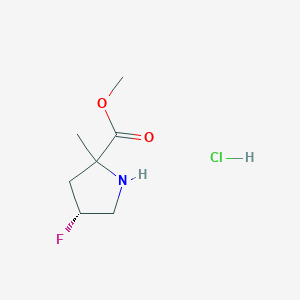
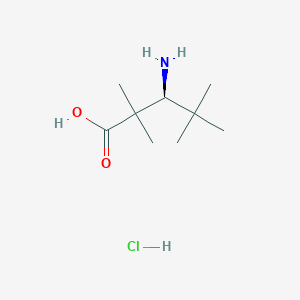
![5,7-Dichloro-N-(3-chlorophenyl)-N-methylthiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990957.png)

